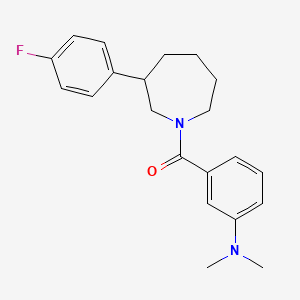
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique
Enantioselective Catalysis
The compound's structural motif is relevant in the context of catalysis, such as the enantioselective epoxidation of α,β-enones, indicating its potential utility in the synthesis of epoxides with high enantioselectivity. This process, promoted by organocatalysts, underscores the compound's application in creating chiral molecules, a crucial aspect in pharmaceutical synthesis and materials science (Jun Lu et al., 2008).
Chemical Analysis and Detection
The structural features of azepane isomers, related to the target compound, facilitate their identification and quantification in complex mixtures. This application is essential in forensic toxicology for detecting designer drugs, illustrating the compound's role in developing analytical methodologies (J. Nakajima et al., 2012).
Molecular Logic Devices
Compounds containing dimethylamino groups, akin to the one , serve as building blocks for molecular logic devices. They exhibit pH-driven off-on-off fluorescence changes, relevant in designing sensors and switches based on internal charge transfer (ICT) and photoinduced electron transfer (PET) mechanisms (ZammitRamon et al., 2015).
Electroluminescent Materials
Such molecules are precursors in synthesizing electroluminescent materials, demonstrating their potential in creating light-emitting devices. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs), where the manipulation of electronic properties can lead to efficient, bright, and color-tunable light sources (F. Huang et al., 2004).
Photochemical Studies
Investigations into the photochemistry of related compounds provide insights into their behavior under light exposure, including reactions like defluorination and solvolysis. These studies are crucial for understanding the stability and reactivity of pharmaceuticals and materials under various environmental conditions (E. Fasani et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-23(2)20-8-5-7-17(14-20)21(25)24-13-4-3-6-18(15-24)16-9-11-19(22)12-10-16/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDOHYJZIJPHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)
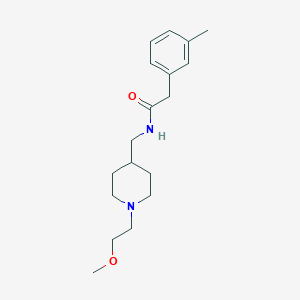
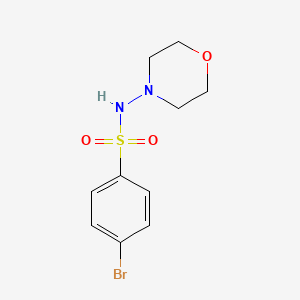
![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)
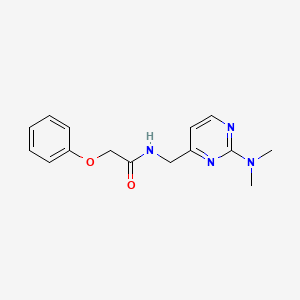
![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)


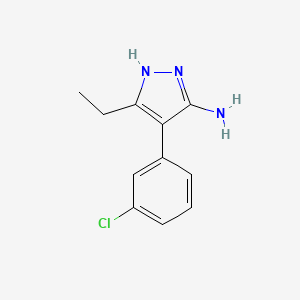
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)
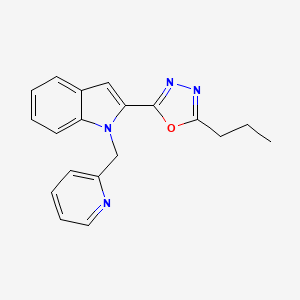
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
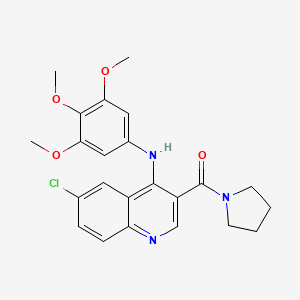
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)